3-Iodo-2,6-dimethylpyridine

Beschreibung

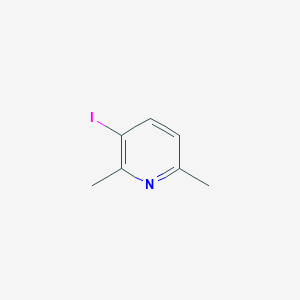

3-Iodo-2,6-dimethylpyridine is a pyridine derivative featuring methyl groups at the 2- and 6-positions and an iodine atom at the 3-position. Pyridine derivatives with iodine substituents are critical intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the iodine atom’s role as a leaving group .

Eigenschaften

IUPAC Name |

3-iodo-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSABUXCLUKDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514678 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-16-7 | |

| Record name | 3-Iodo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Directed Lithiation of 2,6-Dimethylpyridine

Regioselective Lithiation Strategies

The directed lithiation of 2,6-dimethylpyridine (2,6-lutidine) leverages the ortho-directing effects of methyl groups to achieve C3 functionalization. When treated with a strong lithium base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (−78°C), deprotonation occurs preferentially at the C3 position. The resulting lithio intermediate is highly reactive and can be quenched with electrophilic iodine sources, such as iodine (I₂) or N-iodosuccinimide (NIS), to yield 3-iodo-2,6-dimethylpyridine (Figure 1A).

Role of BF₃ in Enhancing Regiochemical Control

Complexation of 2,6-dimethylpyridine with boron trifluoride (BF₃) prior to lithiation enhances the acidity of the C3 proton, enabling regioselective deprotonation even at milder temperatures (−40°C). This method avoids cryogenic conditions and improves reaction scalability. Quenching the BF₃-stabilized lithio species with iodine monochloride (ICl) achieves yields of 70–85%, depending on stoichiometry and solvent polarity.

Halogenation via Pyridine N-Oxide Intermediates

Activation via N-Oxide Formation

Pyridine N-oxides are potent activators for electrophilic substitution. Oxidation of 2,6-dimethylpyridine with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane produces 2,6-dimethylpyridine N-oxide. The electron-donating N-oxide group directs electrophilic iodination to the C3 position, as confirmed by X-ray crystallography and NMR studies.

Electrophilic Iodination Conditions

Treatment of 2,6-dimethylpyridine N-oxide with iodine in the presence of silver triflate (AgOTf) as a Lewis acid facilitates C3 iodination at 60°C. Subsequent deoxygenation using phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd-C) removes the N-oxide group, yielding this compound with an overall yield of 65–78%.

Nucleophilic Substitution of Prehalogenated Intermediates

Halogen Exchange Reactions

3-Bromo-2,6-dimethylpyridine serves as a precursor for iodide substitution via a Finkelstein reaction. Heating the bromo derivative with sodium iodide (NaI) in dry acetone at reflux (56°C) for 24 hours promotes halogen exchange, achieving 60–70% conversion. The reaction is limited by the availability of the bromo starting material, which itself requires directed lithiation or radical bromination for synthesis.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Conditions |

|---|---|---|---|---|

| Directed Lithiation | 2,6-Dimethylpyridine | LDA, I₂, BF₃ | 70–85% | −78°C to −40°C, THF |

| N-Oxide Activation | 2,6-Dimethylpyridine | mCPBA, AgOTf, PCl₃ | 65–78% | 60°C, CH₂Cl₂ |

| Halogen Exchange | 3-Bromo-2,6-dimethylpyridine | NaI, acetone | 60–70% | Reflux, 56°C |

Mechanistic and Practical Considerations

Challenges in Regiochemical Control

Competing side reactions, such as C4 iodination or overhalogenation, are mitigated by steric effects from the 2,6-dimethyl groups. Computational studies suggest that the methyl substituents increase electron density at C3, favoring electrophilic attack.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., THF, DMF) enhance lithiation efficiency, while protic solvents (e.g., ethanol) accelerate deoxygenation steps. Cryogenic conditions are critical for minimizing lithium aggregation in directed lithiation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-2,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate, under inert atmosphere conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2,6-dimethylpyridine derivatives with azide or cyano groups can be formed.

Coupling Products: The Suzuki-Miyaura coupling reaction yields biaryl compounds, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3-Iodo-2,6-dimethylpyridine is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo electrophilic substitution reactions allows it to serve as a versatile building block in the construction of various chemical entities. The presence of the iodine atom enhances its reactivity, facilitating nucleophilic substitution reactions that are crucial in organic synthesis pathways .

Synthesis of Novel Compounds

Research has demonstrated that derivatives of this compound can be synthesized for specific applications. For instance, it can be transformed into other functionalized pyridines through various synthetic protocols such as cyclo-condensation and cycloaddition reactions . These derivatives have potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents . The compound has shown efficacy particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens.

Potential Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may modulate enzyme activities or receptor interactions that are critical for cancer cell proliferation. Further studies are necessary to elucidate the specific pathways involved and to assess its effectiveness as a therapeutic agent .

Medicinal Chemistry

Drug Development

Given its biological activity, this compound is being explored as a pharmacological tool in drug development. Its structural characteristics make it suitable for modifications aimed at enhancing its biological activity or reducing toxicity. Researchers are particularly interested in its potential to serve as a scaffold for designing new drugs targeting various diseases .

Pharmacological Insights

The compound's interactions with molecular targets within biological systems have been studied extensively. The presence of the iodine atom is believed to enhance binding affinity to certain enzymes or receptors, which could be leveraged in drug design to improve therapeutic outcomes .

Data Summary Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Enables development of new chemical entities |

| Biological Activity | Exhibits antimicrobial properties against Gram-positive bacteria | Potential treatment for bacterial infections |

| Anticancer Research | Investigated for modulation of cancer-related pathways | Possible new therapeutic agents for cancer treatment |

| Drug Development | Explored as a scaffold for new drug design | Enhances prospects for novel therapeutics |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.

- Synthetic Pathways Exploration

- Pharmacological Activity Assessment

Wirkmechanismus

The mechanism of action of 3-iodo-2,6-dimethylpyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its iodine atom serves as a leaving group in substitution reactions, while its pyridine ring can participate in coordination chemistry with metal catalysts .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methyl vs. Methoxy Groups

The substituents at the 2- and 6-positions significantly influence electronic and steric properties:

- 3-Iodo-2,6-dimethoxypyridine (CAS 214360-56-2, C₇H₈INO₂, MW 265.05 g/mol): Methoxy groups are stronger electron donors via resonance, enhancing the electron density at the pyridine ring. This increases reactivity in oxidative coupling reactions but may reduce stability under acidic conditions .

- 3-Iodo-2,6-dimethylpyridine (hypothetical): Methyl groups donate electrons inductively but lack resonance effects.

Table 1: Substituent Impact on Key Properties

*Calculated based on molecular formula C₇H₈IN.

Positional Isomerism and Steric Effects

The position of substituents alters steric hindrance and regioselectivity:

- 3-Iodo-4-methoxypyridine (C₆H₆INO, MW 235.03 g/mol): Adjacent iodine and methoxy groups (positions 3 and 4) introduce steric clashes, limiting applications in bulky ligand systems .

Table 2: Positional Effects on Reactivity

Electronic and Functional Group Diversity

- 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde (C₉H₁₀INO₄, MW 323.08 g/mol): The aldehyde and trimethoxy groups enhance electrophilicity, making it suitable for nucleophilic aromatic substitution. However, the aldehyde group may complicate storage due to oxidation sensitivity .

- 6-Iodo-2,3-dimethoxypyridine (C₇H₈INO₂, MW 265.05 g/mol): Iodine at the 6-position alters regioselectivity in coupling reactions compared to 3-iodo derivatives .

Biologische Aktivität

3-Iodo-2,6-dimethylpyridine is a heterocyclic compound characterized by an iodine atom at the third position and methyl groups at the second and sixth positions of the pyridine ring. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, and other relevant findings from recent research.

- Molecular Formula : C8H10IN

- Molecular Weight : 233.05 g/mol

- CAS Number : 29976-16-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the iodine substituent enhances its reactivity, allowing it to modulate enzyme activity or receptor functions. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 64 |

| This compound | Bacillus subtilis | 18 | 128 |

| This compound | Aspergillus niger | >50% growth inhibition | N/A |

| This compound | Aspergillus flavus | >50% growth inhibition | N/A |

In a study evaluating various derivatives of pyridine, compounds similar to this compound showed effective antibacterial activity against gram-positive bacteria such as S. aureus and B. subtilis. The zones of inhibition ranged from 14 mm to over 20 mm depending on the specific compound tested .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyridines:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Methoxy-4,6-dimethylpyridine | Lacks iodine; less reactive | Limited antibacterial activity |

| 3-Bromo-2,6-dimethylpyridine | Bromine instead of iodine; different reactivity | Moderate antibacterial effects |

| 4-Chloro-3-iodo-2,6-dimethylpyridine | Contains chlorine; enhances reactivity | Significant antimicrobial activity observed |

The presence of iodine in this compound contributes uniquely to its reactivity and potential biological functions compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-2,6-dimethylpyridine, and how can steric effects of methyl groups be mitigated?

- Methodological Answer : Synthesis typically involves halogenation of 2,6-dimethylpyridine. Directed ortho-metalation (DoM) using iodine sources (e.g., I₂ or N-iodosuccinimide) under controlled conditions (e.g., −78°C, THF solvent, and a strong base like LDA) can selectively introduce iodine at the 3-position . Steric hindrance from the 2,6-dimethyl groups may reduce yields; optimizing reaction time, temperature, and stoichiometry of the iodinating agent is critical. Analogous protocols for 3-Bromo-2,6-dimethylpyridine (e.g., bromine/Fe catalysis) can be adapted for iodine substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR will show deshielded aromatic protons due to electron-withdrawing iodine. For example, in 3-Bromo-2,6-dimethylpyridine, protons at C4 and C5 resonate at δ 7.2–7.5 ppm; iodine’s larger atomic radius may further shift these signals .

- Mass Spectrometry : Expected molecular ion [M⁺] at m/z 263 (C₇H₈IN). Fragmentation patterns should include loss of I (127 amu) or CH₃ groups.

- IR : C-I stretching vibrations appear at ~500–600 cm⁻¹, while methyl C-H stretches occur near 2850–2960 cm⁻¹.

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 2,6-dimethyl groups create steric hindrance, potentially slowing oxidative addition in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) and Pd catalysts (e.g., Pd(OAc)₂) to enhance efficiency. The electron-deficient pyridine ring (due to iodine’s −I effect) may require higher temperatures (80–100°C) for activation. Comparative studies with 3-Bromo-2,6-dimethylpyridine suggest lower reactivity for iodo derivatives in Stille couplings .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in functionalization reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from competing electronic (directing effects) and steric factors. Systematic studies using DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis sets) can predict regioselectivity. Experimentally, vary substituents (e.g., replacing methyl with methoxy groups) and monitor outcomes via LC-MS or X-ray crystallography (as in ’s protocols). Reproducibility checks under inert atmospheres (to prevent iodine loss) are essential .

Q. What strategies address discrepancies in reported NMR spectral data for halogenated pyridines?

- Methodological Answer : Discrepancies may stem from solvent effects, impurities, or tautomerism. For example, in 3-Iodo-2,5,6-trimethoxypyridine (), deuterated DMSO vs. CDCl₃ solvents shift aromatic protons by ~0.3 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Spiking experiments with authentic samples (if available) or variable-temperature NMR can clarify ambiguous peaks .

Q. How can computational modeling guide the design of catalytic systems for C–H activation in this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities between the substrate and transition-metal catalysts. For instance, analyze Pd’s interaction with the iodine atom and methyl groups to optimize ligand-catalyst pairs. PubChem data () provides baseline electronic parameters (e.g., HOMO/LUMO energies) for mechanistic simulations. Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .

Key Considerations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for improved yields.

- Contradiction Analysis : Apply triangulation by combining experimental data, computational models, and literature meta-analysis .

- Safety Protocols : Handle iodine-containing compounds in fume hoods due to potential volatility (see ’s safety guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.